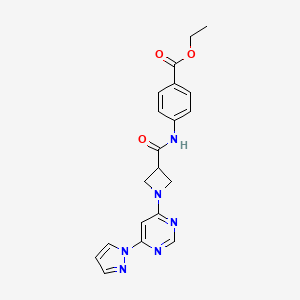

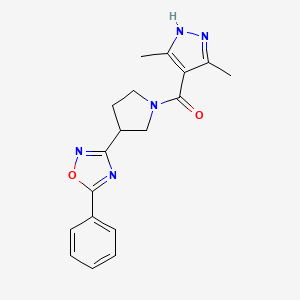

ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be complex and varied. For example, one study mentioned the synthesis of pyrazole derivatives through a reaction involving hydrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely. For example, some compounds may be soluble in DMSO but insoluble in water .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity, apoptosis-inducing properties, and inhibition of tumor growth. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .

Antiparasitic Properties

The compound has demonstrated activity against parasites such as Leishmania and Plasmodium . In particular, it exhibits potent antipromastigote activity against Leishmania species. Molecular simulations have revealed its favorable binding pattern in the active site of LmPTR1 , a key enzyme in Leishmania metabolism .

Antiviral Potential

Although more research is required, some studies suggest that this compound may possess antiviral properties. Investigations into its effects on specific viruses, such as HIV-1, are ongoing .

Anti-inflammatory Applications

Given its structural resemblance to purine bases, ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate could be explored as an anti-inflammatory agent. Its potential to modulate inflammatory pathways warrants further exploration .

Synthetic Methodology

Researchers have developed synthetic routes for this compound, starting from preformed pyrazoles or pyridines. Understanding these methods is crucial for efficient production and further derivatization .

Drug Delivery Systems

The unique structure of this compound makes it an interesting candidate for drug delivery systems. Its potential as a carrier for targeted drug delivery or as a building block for prodrugs merits investigation .

Wirkmechanismus

Target of Action

The primary target of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell survival, proliferation, and migration .

Mode of Action

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting the RET protein, ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate disrupts several biochemical pathways that are crucial for the survival and proliferation of cancer cells

Pharmacokinetics

It is known that the compound is highly soluble in dmso , suggesting that it may have good bioavailability.

Result of Action

The inhibition of the RET protein by ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate leads to a decrease in the survival and proliferation of cancer cells . In vitro studies have shown that this compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on pyrazole compounds are promising. They are of interest as N, N, N -tridentate ligands for the synthesis of transition metal coordination compounds . Furthermore, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Eigenschaften

IUPAC Name |

ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-2-29-20(28)14-4-6-16(7-5-14)24-19(27)15-11-25(12-15)17-10-18(22-13-21-17)26-9-3-8-23-26/h3-10,13,15H,2,11-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUACCOCSVBZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2973706.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2973707.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2973710.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)

![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)

![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)

![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)